molecular formula C8H12ClN3 B2687436 2-Pyrrolidin-2-yl-pyrimidine dihydrochloride CAS No. 1373223-29-0

2-Pyrrolidin-2-yl-pyrimidine dihydrochloride

Cat. No.: B2687436
CAS No.: 1373223-29-0
M. Wt: 185.65 g/mol
InChI Key: HEGDAGLDGKVHGL-UHFFFAOYSA-N
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Description

“2-Pyrrolidin-2-yl-pyrimidine dihydrochloride” is a chemical compound with the CAS Number: 1373223-29-0 . It has a molecular weight of 222.12 . The IUPAC name for this compound is 2-(2-pyrrolidinyl)pyrimidine dihydrochloride .


Molecular Structure Analysis

The molecular structure of “this compound” includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature .

Scientific Research Applications

Fluorescent Probe for RNA Structure

  • Pyrrolo-C as a Fluorescent Probe : Pyrrolo-C, similar in structure to 2-Pyrrolidin-2-yl-pyrimidine, has been used as a fluorescent probe for monitoring RNA secondary structure formation. Its ability to be selectively excited in the presence of natural nucleosides and the reversible quenching of its fluorescence upon base-pairing make it a valuable tool for studying RNA structure, dynamics, and function (Tinsley & Walter, 2006).

OLEDs and Material Chemistry

  • Ir(III) Phosphors for OLEDs : Fluorine-free pyridyl pyrimidine cyclometalates have been used in synthesizing a new class of heteroleptic Ir(III) metal complexes. These complexes are significant for their application in high-performance sky-blue- and white-emitting OLEDs (Chang et al., 2013).

Synthesis of Derivatives for Medicinal Research

  • Analogues of 2′,3′-Dideoxynucleotides : Pyrrolidin-1-yl derivatives of pyrimidines and purines, which mimic the phosphonomethoxy group as a phosphate, have been prepared as analogues of 2′,3′-dideoxynucleotides. These compounds could have potential applications in medicinal chemistry (Harnden, Jarvest, & Parratt, 1992).

Novel Interaction and Synthesis Studies

  • Aromatization Hydrogen Evolution : Pyrimidine derivatives are known for their diverse biological properties, including anti-allergy, anti-cancer, and anti-inflammatory activities. They also play a significant role in the synthesis of various biologically active compounds (Wang, Dong, & Liu, 2017).

Various Applications in Chemistry

  • Synthesis of 2-(Pyrrolidin-1-yl)pyrimidines : This research developed a method for synthesizing 2-(pyrrolidin-1-yl)pyrimidines, which could be useful in creating new compounds for various chemical applications (Smolobochkin et al., 2019).

Antiviral Activity

  • Antiviral Compounds : Analogues of pyrrolo[2,3-d]pyrimidine have been studied for their antiviral activity. For example, carbocyclic analogues of 7-deazaguanosine exhibited selective inhibitory activities against certain viruses (Legraverend et al., 1985).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include measures to prevent exposure and actions to take in case of exposure .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-Pyrrolidin-2-yl-pyrimidine dihydrochloride involves the reaction of 2-chloro-5-nitropyrimidine with pyrrolidine followed by reduction of the nitro group to an amino group and subsequent quaternization with hydrochloric acid.", "Starting Materials": [ "2-chloro-5-nitropyrimidine", "pyrrolidine", "sodium borohydride", "hydrochloric acid", "water", "ethyl acetate" ], "Reaction": [ "Step 1: 2-chloro-5-nitropyrimidine is reacted with pyrrolidine in ethyl acetate at reflux temperature for 24 hours to yield 2-Pyrrolidin-2-yl-5-nitropyrimidine.", "Step 2: The nitro group of 2-Pyrrolidin-2-yl-5-nitropyrimidine is reduced to an amino group using sodium borohydride in water at room temperature for 2 hours to yield 2-Pyrrolidin-2-yl-5-aminopyrimidine.", "Step 3: 2-Pyrrolidin-2-yl-5-aminopyrimidine is quaternized with hydrochloric acid in water at reflux temperature for 4 hours to yield 2-Pyrrolidin-2-yl-pyrimidine dihydrochloride." ] }

1373223-29-0

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

2-pyrrolidin-2-ylpyrimidine;hydrochloride

InChI

InChI=1S/C8H11N3.ClH/c1-3-7(9-4-1)8-10-5-2-6-11-8;/h2,5-7,9H,1,3-4H2;1H

InChI Key

HEGDAGLDGKVHGL-UHFFFAOYSA-N

SMILES

C1CC(NC1)C2=NC=CC=N2.Cl.Cl

Canonical SMILES

C1CC(NC1)C2=NC=CC=N2.Cl

solubility

not available

Origin of Product

United States

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